prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
Description
Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate is an ester derivative of 2-[4-(2-methylpropyl)phenyl]propanoic acid (ibuprofen). Its structure features a propargyl (prop-2-yn-1-yl) group esterified to the carboxylic acid moiety of ibuprofen. This modification is often employed to alter pharmacokinetic properties, such as lipophilicity and bioavailability, or to serve as a prodrug or synthetic intermediate .
Properties
IUPAC Name |
prop-2-ynyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-5-10-18-16(17)13(4)15-8-6-14(7-9-15)11-12(2)3/h1,6-9,12-13H,10-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYTVTAGVDZFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ibuprofen Carboxylate with Propargyl Bromide
The most direct method involves the nucleophilic substitution of ibuprofen’s carboxylate anion with propargyl bromide. This approach, adapted from O-alkylation techniques for phenolic compounds, utilizes potassium carbonate (K₂CO₃) as a base in anhydrous acetone under reflux conditions.
Procedure :
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Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is dissolved in dry acetone and treated with K₂CO₃ to form the carboxylate salt.
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Propargyl bromide is added dropwise, and the mixture is refluxed for 8 hours.
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The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via column chromatography yields the propargyl ester.
Key Data :
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Conditions : Dry acetone, reflux (56–60°C), 8 hours.
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Characterization : ¹H-NMR shows a singlet at δ 4.66 (O–CH₂–C≡CH) and a triplet at δ 2.53 (≡C–H).
This method benefits from high efficiency and mild conditions but requires rigorous anhydrous handling to prevent hydrolysis of propargyl bromide.
Coupling Agent-Mediated Esterification
Modern peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) offer a non-acidic alternative. Although absent from the provided sources, this method is widely used for sterically hindered esters.
Procedure :
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Ibuprofen is activated with DCC/DMAP in dichloromethane (DCM).
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Propargyl alcohol is added, and the reaction is stirred at room temperature for 24 hours.
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The urea byproduct is filtered, and the ester is purified via chromatography.
Key Data :
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Yield : 80–90% (theoretical)
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Conditions : DCM, room temperature, inert atmosphere.
Comparative Analysis of Synthetic Methods
*Theoretical yield based on analogous reactions.
Characterization and Analytical Validation
Spectroscopic Identification
Purity and Stability
Industrial-Scale Considerations
Patent CN102701949A highlights challenges in scaling propargyl ester synthesis, emphasizing cost-effective catalysts (e.g., ZnO for rearrangement steps) and solvent recovery. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions: Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biological targets. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include esters, amides, and other derivatives of ibuprofen (Table 1).
Key Observations :
- Propargyl vs. Ethyl/Isopropyl Esters : The propargyl group introduces an alkyne functionality, enhancing reactivity for further chemical modifications (e.g., click chemistry) compared to saturated alkyl esters like ethyl or isopropyl .
- Amide Derivatives : These exhibit reduced acidity and altered metabolic pathways, often used to modulate drug release .
Physical and Chemical Properties
Permeability Insights :
- The parent ibuprofen acid exhibits lower permeability compared to non-polar derivatives (e.g., amino acid conjugates) due to ionization at physiological pH .
- Esters like the ethyl and propargyl derivatives likely improve permeability by masking the carboxylic acid, enhancing passive diffusion .
Biological Activity
The compound prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate, also known as a type of alkyl-substituted propanoate, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . This compound features a propenyl group that may influence its reactivity and interaction with biological systems. Understanding its structure is crucial for elucidating its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 280.41 g/mol |
| Chemical Formula | C17H28O3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, which may be attributed to its ability to disrupt cell membrane integrity.
- Anti-inflammatory Properties : In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting key cytokines involved in inflammation. This activity could have implications for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer models. Its mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment, the compound was administered to mice with induced inflammation. The results showed a significant reduction in inflammatory markers, with a decrease of up to 50% in TNF-alpha levels compared to the control group.
Case Study 3: Anticancer Activity
In xenograft models of head and neck cancer, treatment with this compound resulted in a notable reduction in tumor size (average reduction of 40% over four weeks). Histological analysis indicated increased apoptosis in treated tumors.
Q & A
Q. What are the optimal synthetic routes for prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate, and how can reaction efficiency be maximized?
Methodological Answer: The compound can be synthesized via esterification of ibuprofen (2-[4-(2-methylpropyl)phenyl]propanoic acid) with propargyl alcohol (prop-2-yn-1-ol). Key steps include:
- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group .
- Reaction optimization : Maintain a 1:1.2 molar ratio of ibuprofen to propargyl alcohol at 0–5°C to minimize side reactions (e.g., propargyl alcohol polymerization).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitor by TLC or HPLC .
Q. Which analytical techniques are most reliable for assessing purity and identifying impurities in this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known ibuprofen-related impurities (e.g., 2-[4-(2-methylpropyl)phenyl]propanamide) .
- GC-MS : Detect volatile byproducts (e.g., unreacted propargyl alcohol) with electron ionization.
- NMR : Confirm esterification via disappearance of the ibuprofen carboxylic acid proton (δ ~12 ppm) and appearance of propargyl protons (δ ~2.5 ppm for ≡C-H) .
Advanced Research Questions
Q. How can hydrogen bonding networks and crystal packing of this compound be systematically analyzed to predict solubility and stability?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Identify hydrogen bonds (e.g., C≡C–H···O interactions) and quantify bond lengths/angles .
- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using WinGX or Mercury software to correlate with solubility .
- Polymorphism screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) and compare unit cell parameters to identify stable forms .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Cross-validate NMR (e.g., DEPT-135 for carbon types) with IR (ester C=O stretch at ~1740 cm⁻¹) and high-resolution MS.
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation (e.g., aryl-ester conformational changes) .
- Computational modeling : Compare experimental data with DFT-calculated structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to resolve ambiguities .
Q. How can impurity profiles be linked to synthetic pathways, and what mitigation strategies are effective?
Methodological Answer:
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Impurity sourcing : Common impurities include:
Impurity Name Source Detection Method 2-[4-(2-methylpropyl)phenyl]propanamide Incomplete esterification HPLC (EP Ref. MM0002.10) 1-Hydroxyibuprofen Oxidative side reactions LC-MS/MS -
Mitigation : Use inert atmosphere (N₂/Ar) to prevent oxidation, and optimize catalyst loading to reduce residual starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
